molecular formula C9H7BrF4O B12080797 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 958454-23-4

1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B12080797
CAS No.: 958454-23-4
M. Wt: 287.05 g/mol
InChI Key: JZPCHTXIEXOIKR-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene (CAS No. 958452-23-8) is a halogenated aromatic compound with the molecular formula C₉H₇BrF₄O and a molecular weight of 287.05 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the 1-position and a 2,2,3,3-tetrafluoropropoxy group at the 2-position. The tetrafluoropropoxy group introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms, while the bromine atom enhances reactivity in cross-coupling reactions. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science due to its unique combination of stability and reactivity .

Properties

CAS No.

958454-23-4

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

1-bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene

InChI

InChI=1S/C9H7BrF4O/c10-6-3-1-2-4-7(6)15-5-9(13,14)8(11)12/h1-4,8H,5H2

InChI Key

JZPCHTXIEXOIKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(C(F)F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-nitrobenzene with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with fluorinated moieties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tetrafluoropropoxy group can influence the reactivity and stability of the compound through electronic and steric effects .

Comparison with Similar Compounds

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene

  • Structural Difference : The tetrafluoroethoxy group is positioned para to bromine instead of ortho.
  • Impact: Para-substitution reduces steric hindrance compared to ortho-substitution, enabling faster reaction kinetics in nucleophilic substitutions.

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

  • Structural Difference : Replaces the tetrafluoropropoxy group with a trifluoroethoxy group.
  • Impact :
    • Fewer fluorine atoms reduce electron-withdrawing effects, altering reactivity in Suzuki-Miyaura couplings.
    • The absence of a propyl chain decreases molecular weight (269.06 g/mol), improving solubility in polar solvents .

Functional Group Variations

1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene

  • Structural Difference : Features a trifluoroethoxypropoxy group at the 3-position.
  • Impact :
    • The extended propoxy chain enhances lipophilicity, favoring membrane permeability in bioactive molecules.
    • Positional isomerism (3-position vs. 2-position) alters steric interactions in catalytic reactions .

1-Bromo-4-(difluoromethoxy)benzene

  • Structural Difference : Substitutes tetrafluoropropoxy with a difluoromethoxy group.
  • Impact :
    • Reduced fluorine content diminishes electron-withdrawing effects, lowering stability under acidic conditions.
    • The smaller substituent size facilitates π-π stacking in crystal structures .

Multi-Halogenated Analogues

1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene

  • Structural Difference : Incorporates additional fluorine and trifluoromethoxy groups.
  • Impact :
    • Enhanced electron deficiency accelerates electrophilic substitution reactions.
    • Increased steric bulk may hinder access to active sites in enzyme inhibition studies .

Comparative Data Tables

Table 1: Structural and Electronic Comparisons

Compound Name Substituent Position Fluorine Count Molecular Weight (g/mol) Key Reactivity Difference
This compound 1-Br, 2-OCH₂CF₂CF₂H 4 287.05 High electron withdrawal, ortho steric hindrance
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene 1-Br, 4-OCH₂CF₂H 4 273.03 Faster nucleophilic substitution (para)
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene 1-Br, 2-OCH₂CF₃ 3 269.06 Reduced electron withdrawal, higher solubility

Biological Activity

1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene, with the CAS number 958454-23-4, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

  • Molecular Formula : C9_9H7_7BrF4_4O
  • Molecular Weight : 287.049 g/mol
  • Density : 1.552 g/cm³ at 20 °C
  • Boiling Point : Approximately 247.3 °C

These properties indicate that the compound is a relatively stable brominated aromatic ether, which can undergo various chemical reactions typical of such compounds.

The biological activity of this compound is primarily attributed to its structural features:

  • Bromine Atom : The presence of the bromine atom can enhance lipophilicity and alter the interaction with biological membranes.
  • Tetrafluoropropoxy Group : This group may influence the compound's reactivity and interaction with specific biomolecules.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with cellular membranes and proteins, potentially affecting various signaling pathways.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound often exhibit antimicrobial properties. In a study assessing the antibacterial effects of similar brominated compounds:

  • Inhibition of Gram-positive and Gram-negative Bacteria : The compound showed significant inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial formulations .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds have indicated:

  • Hemolytic Activity : Some brominated compounds exhibit hemolytic activity at certain concentrations, which raises concerns about their use in therapeutic contexts .
CompoundHemolytic Activity (%)Reference
This compoundTBD
Related Brominated Compound>10%

Case Studies and Research Findings

A variety of studies have explored the biological implications of halogenated compounds:

  • Antimicrobial Potency : In a comparative study involving several halogenated benzene derivatives, this compound demonstrated comparable potency to known antimicrobial agents .
  • Synergistic Effects : Research has suggested that combining this compound with other antibiotics could enhance antimicrobial efficacy against resistant strains of bacteria .

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